4,4-Dimethyl-3-oxopent-1-en-1-yl 4-methylbenzene-1-sulfonate
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Overview
Description
4,4-Dimethyl-3-oxopent-1-en-1-yl 4-methylbenzene-1-sulfonate is an organic compound with a complex structure It is characterized by the presence of a sulfonate group attached to a benzene ring, which is further connected to a pentenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-3-oxopent-1-en-1-yl 4-methylbenzene-1-sulfonate typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 4,4-dimethyl-3-oxopent-1-en-1-ol under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-3-oxopent-1-en-1-yl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to replace the sulfonate group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols .
Scientific Research Applications
4,4-Dimethyl-3-oxopent-1-en-1-yl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-3-oxopent-1-en-1-yl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The ketone group can participate in various redox reactions, altering the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-3-oxopent-1-en-1-yl benzonitrile
- 4,4-Dimethyl-3-oxopent-1-en-1-yl phenylacetate
- 4,4-Dimethyl-3-oxopent-1-en-1-yl phenylsulfide
Uniqueness
4,4-Dimethyl-3-oxopent-1-en-1-yl 4-methylbenzene-1-sulfonate is unique due to the presence of both a sulfonate group and a ketone group in its structure. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research .
Properties
CAS No. |
110426-95-4 |
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Molecular Formula |
C14H18O4S |
Molecular Weight |
282.36 g/mol |
IUPAC Name |
(4,4-dimethyl-3-oxopent-1-enyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H18O4S/c1-11-5-7-12(8-6-11)19(16,17)18-10-9-13(15)14(2,3)4/h5-10H,1-4H3 |
InChI Key |
YMDOACXCZQSOOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC=CC(=O)C(C)(C)C |
Origin of Product |
United States |
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